molecular formula C13H19NO B12096180 (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Cat. No.: B12096180
M. Wt: 205.30 g/mol
InChI Key: LNNDZKVOQDXWSP-UHFFFAOYSA-N
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Description

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is an organic compound with the molecular formula C13H19NO It is a derivative of benzofuran, a bicyclic structure consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with butan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and benzofuran moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)(2,3-dihydro-1-benzofuran-4-ylmethyl)amine
  • (Butan-2-yl)(2,3-dihydro-1-benzofuran-6-ylmethyl)amine
  • (Butan-2-yl)(2,3-dihydro-1-benzofuran-7-ylmethyl)amine

Uniqueness

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-2-amine

InChI

InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3

InChI Key

LNNDZKVOQDXWSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

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